molecular formula C13H18ClNO3 B2997486 Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride CAS No. 1965308-78-4

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Cat. No. B2997486
M. Wt: 271.74
InChI Key: MOKXMIFHJZBWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1965308-78-4 . It has a molecular weight of 271.74 . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is C13H18ClNO3 . The InChI code for this compound is 1S/C13H17NO3.ClH/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12;/h4-5,8,12,14H,3,6-7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is an off-white solid . The compound has a molecular weight of 271.74 .

Scientific Research Applications

Synthetic Applications and Antibiotic Discovery

  • Tetrahydroquinoline derivatives, similar to Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride, have been identified as potential antibiotics. For instance, the ethyl acetate extract from cultures of Janibacter limosus was found to exhibit significant biological activity against bacteria and fungi, leading to the discovery of new natural products like helquinoline, a tetrahydroquinoline derivative. This suggests potential applications in antibiotic discovery and synthesis of biologically active compounds (Asolkar et al., 2004).

Chemical Synthesis and Molecular Structure Studies

  • The synthesis and thermal rearrangement of tetrahydroquinoline derivatives, including compounds like ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, have been extensively studied. These investigations provide valuable insights into the synthesis routes and structural behavior of tetrahydroquinoline compounds under various conditions, offering a foundation for the chemical manipulation and application of Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride in organic synthesis and materials science (Bradbury, Gilchrist, & Rees, 1982).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12;/h4-5,8,12,14H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKXMIFHJZBWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

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